molecular formula C9H3F18O3P B1595564 Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite CAS No. 66470-81-3

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Cat. No.: B1595564
CAS No.: 66470-81-3
M. Wt: 532.06 g/mol
InChI Key: MJOVEPJSFHDSOJ-UHFFFAOYSA-N
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Description

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: is a chemical compound with the molecular formula C9H3F18O3P and a molecular weight of 532.06 g/mol . It is a colorless liquid at room temperature, known for its excellent thermal stability, low reactivity, and unique electronic properties. This compound is widely used in various scientific and industrial applications due to its unique characteristics.

Synthetic Routes and Reaction Conditions:

  • Reaction of Lithium Salt with Phosphorus Trichloride: The compound can be synthesized by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3).

  • Dehydration Reaction: this compound can also be prepared by dehydrating tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate through a controlled dehydration reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and consistency. The process is typically carried out in controlled environments to prevent contamination and ensure safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to its fluorinated structure.

  • Reduction: Reduction reactions are less common with this compound, given its already reduced state.

  • Substitution Reactions: It can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of phosphoric acid derivatives.

  • Substitution Products: Substitution reactions can yield a variety of products, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and oligonucleotides. Biology: It is employed in biological research for studying enzyme mechanisms and as a stabilizing agent for biological samples. Medicine: The compound is used in the development of pharmaceuticals, particularly in drug delivery systems and as a component in certain medications. Industry: It finds applications in the production of high-performance materials, such as fluoropolymers and advanced composites.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine: Another phosphorus-based compound with similar fluorinated structure.

  • Tris(pentafluorophenyl)borane: A boron-based compound with comparable properties.

  • Tris(trimethylsilyl) borate: A borate compound used in similar applications.

Uniqueness: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite stands out due to its exceptional thermal stability and unique electronic properties, making it more suitable for high-temperature applications and advanced material synthesis compared to its counterparts.

Properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOVEPJSFHDSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F18O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318694
Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66470-81-3
Record name 66470-81-3
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Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in nucleic acid chemistry?

A1: this compound is a versatile reagent primarily used for synthesizing oligonucleotides, specifically via the H-phosphonate approach [, , ]. This approach involves using the compound to create deoxyribonucleoside 3'-H-phosphonate units, which are key building blocks for oligonucleotide synthesis.

Q2: How does this compound compare to other phosphitylating agents in oligonucleotide synthesis?

A2: Compared to traditional phosphoramidite chemistry, this compound offers a simplified one-step activation process on solid supports using N-methylimidazole []. This is advantageous over both the phosphite and H-phosphonate approaches, which require additional steps.

Q3: Beyond oligonucleotide synthesis, are there other applications for this compound?

A3: Yes, this compound has been successfully employed in synthesizing sugar-modified nucleoside 5′-hydrogenphosphonates []. These modified nucleosides are valuable tools for various biological and medicinal chemistry applications.

Q4: Are there any specific advantages of using this compound in terms of reaction conditions?

A4: One of the key benefits is the mild reaction conditions required for this compound to react with deoxyribonucleosides []. The reaction proceeds efficiently with a catalytic amount of triethylamine, minimizing the risk of unwanted side reactions.

Q5: What are the essential physical properties and safety information regarding this compound?

A5: This compound is a colorless liquid with a boiling point of 130°C and a density of 1.69 g/mL []. It should be handled with care, avoiding contact with skin, eyes, and inhalation. Standard safety protocols for handling air-sensitive and moisture-sensitive chemicals should be followed.

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